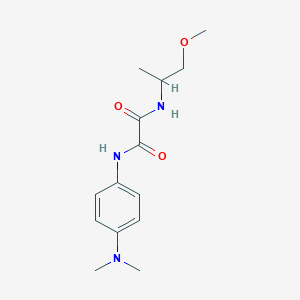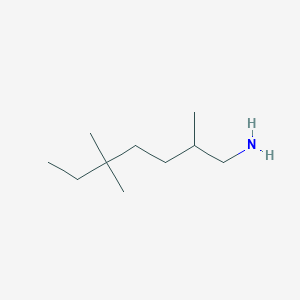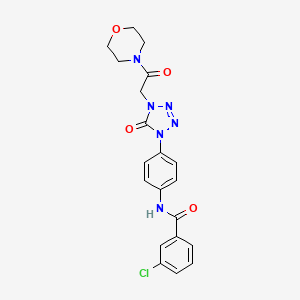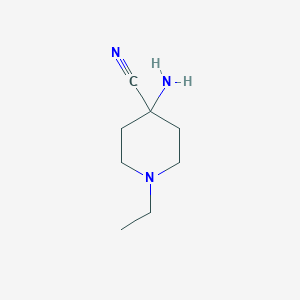![molecular formula C27H19N3O2 B2868736 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 477537-78-3](/img/structure/B2868736.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide” is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied due to their diverse biological and clinical applications . They have been synthesized as allosteric activators of human glucokinase, which have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with benzaldehydes . In one study, newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, NMR, and HRMS . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be provided using quantum computational methods .Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions during their synthesis. For instance, the reaction of ortho-phenylenediamines with benzaldehydes under certain conditions yields benzimidazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
1. Pharmaceutical Applications
Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide, have significant importance in pharmaceutical research. They are known for various pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. The broad spectrum of therapeutic potential of these compounds makes them a key focus in drug development research (Salahuddin, Shaharyar, & Mazumder, 2017).
2. Cancer Research
In cancer research, specific benzimidazole derivatives have been evaluated for their efficacy in inhibiting cancer cell proliferation. For instance, studies have found that certain benzimidazole derivatives are potent inhibitors of MDA-MB-231 breast cancer cell proliferation (N. R. Thimmegowda et al., 2008). Furthermore, these compounds have been shown to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Aurelio Romero-Castro et al., 2011).
3. Material Science Applications
In material science, benzimidazole derivatives have been utilized in the synthesis of novel aromatic polyimides. These compounds offer promising attributes such as solubility in organic solvents and high thermal stability, making them valuable in the development of advanced materials (M. Butt et al., 2005).
4. DNA Interaction Studies
Benzimidazole compounds are also significant in studies involving DNA interactions. They have been shown to effectively bind DNA through intercalative modes, which is crucial in understanding drug-DNA interactions for therapeutic applications (Anup Paul et al., 2015).
5. Biological Activity Evaluation
Additionally, benzimidazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and antioxidant effects. These studies help in identifying potential new therapeutic agents with diverse biological applications (O. Nagaraja et al., 2020).
6. Antiproliferative Activity Assessment
Research on benzimidazole derivatives also includes evaluating their antiproliferative activities on different cancer cell lines. This assessment is crucial for identifying novel compounds with potential use in cancer therapy (F. Corbo et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions in the field of benzimidazole derivatives are vast. They include the design and synthesis of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Additionally, further in vitro and in vivo studies are needed to assess the therapeutic potential of these compounds in various diseases.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)27(32)28-22-10-6-9-21(17-22)26-29-23-11-4-5-12-24(23)30-26/h1-17H,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOAAEDMIFCFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)






![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)
amine hydrochloride](/img/structure/B2868674.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)
![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)